An In-depth Technical Guide to 1-(3-amino-4-nitrophenyl)piperidin-4-ol
An In-depth Technical Guide to 1-(3-amino-4-nitrophenyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-amino-4-nitrophenyl)piperidin-4-ol is a multifaceted organic compound that presents significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines a substituted ortho-nitroaniline moiety with a piperidin-4-ol ring, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The piperidine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability[1][2]. The ortho-nitroaniline portion of the molecule provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis[3][4]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-amino-4-nitrophenyl)piperidin-4-ol, with a focus on providing practical insights for researchers in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅N₃O₃ | Calculated |
| Molecular Weight | 237.26 g/mol | Calculated |
| CAS Number | 404009-22-9 | Vendor Information |
| Appearance | Likely a solid at room temperature | Inferred from related anilines and piperidinols |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to have some solubility in polar organic solvents. | Inferred from structural components |
| pKa (most basic) | Estimated to be around 3-4 for the aniline amine | Inferred from ortho-nitroaniline derivatives[3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 1-(3-amino-4-nitrophenyl)piperidin-4-ol. Although experimentally obtained spectra are not widely published, predicted spectral data provides valuable insights.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the protons of the amine and hydroxyl groups. The substitution pattern on the aromatic ring will lead to a characteristic splitting pattern.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the six aromatic carbons and the four unique carbons of the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring, as well as the hydroxyl group on the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
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O-H stretching of the alcohol (a broad peak around 3200-3600 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹)
-
N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively)[5]
-
C-N stretching (around 1250-1350 cm⁻¹)
-
C-O stretching (around 1000-1200 cm⁻¹)
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.26 g/mol ). Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the nitro group.
Synthesis of 1-(3-amino-4-nitrophenyl)piperidin-4-ol
A potential synthetic workflow is outlined below:
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 5-fluoro-2-nitroaniline (1 equivalent) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add piperidin-4-ol (1.1 to 1.5 equivalents) and a base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3-amino-4-nitrophenyl)piperidin-4-ol.
Potential Applications
The unique structural features of 1-(3-amino-4-nitrophenyl)piperidin-4-ol make it a promising candidate for various applications, particularly in drug discovery.
-
Scaffold for Kinase Inhibitors: The aminophenylpiperidine scaffold is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Intermediate for Bioactive Molecules: The presence of multiple functional groups (primary amine, nitro group, and secondary alcohol) allows for a wide range of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Piperidine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][6][7].
-
Building Block in Materials Science: The aromatic and heterocyclic components of the molecule could be exploited in the design of novel polymers or functional materials with specific optical or electronic properties[8][9].
Reactivity and Chemical Transformations
The reactivity of 1-(3-amino-4-nitrophenyl)piperidin-4-ol is governed by the interplay of its three main functional components: the ortho-nitroaniline system, the piperidine nitrogen, and the secondary alcohol.
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Reactions of the Aromatic Amino Group: The primary aromatic amine can undergo diazotization when treated with nitrous acid, forming a diazonium salt which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring[10]. It can also be acylated, alkylated, or used in coupling reactions.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl or Fe/HCl). This transformation would yield the corresponding diamine, a valuable building block for further derivatization.
-
Reactions of the Piperidine Alcohol: The secondary alcohol can be oxidized to the corresponding ketone (a piperidin-4-one derivative) or can undergo esterification or etherification.
-
Electrophilic Aromatic Substitution: The aromatic ring is activated by the amino group (an ortho-, para-director) and deactivated by the nitro group (a meta-director). The overall effect will dictate the regioselectivity of electrophilic substitution reactions[3].
Stability and Storage
Information regarding the specific stability of 1-(3-amino-4-nitrophenyl)piperidin-4-ol is limited. However, based on the properties of related compounds, the following can be inferred:
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures[11]. The presence of the amino group ortho to the nitro group can lead to intramolecular hydrogen bonding, which may increase the thermal stability compared to other nitroaniline isomers[12].
-
Light Sensitivity: Many aromatic nitro compounds are light-sensitive and should be stored in the dark.
-
Oxidative Stability: The amino group is susceptible to oxidation, and the compound may darken over time upon exposure to air[13].
-
Recommended Storage: It is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Safety and Toxicology
No specific toxicological data for 1-(3-amino-4-nitrophenyl)piperidin-4-ol is publicly available. However, the toxicology of substituted anilines and nitroaromatic compounds has been studied.
-
General Hazards: Substituted anilines can be toxic and may cause adverse health effects upon inhalation, ingestion, or skin contact[14]. Common toxic effects include methemoglobinemia, which reduces the oxygen-carrying capacity of the blood[14].
-
Handling Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(3-amino-4-nitrophenyl)piperidin-4-ol is a compound with significant potential as a building block in medicinal chemistry and materials science. Its combination of a reactive ortho-nitroaniline system and a versatile piperidin-4-ol moiety provides a rich platform for chemical exploration. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.
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